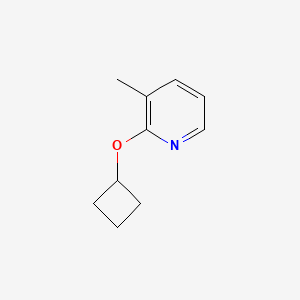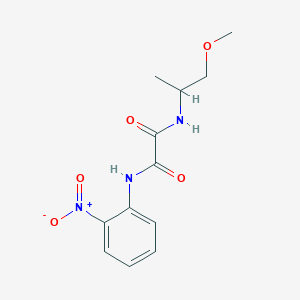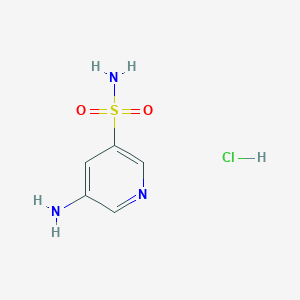![molecular formula C7H6ClN3S B2959576 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine CAS No. 2102411-15-2](/img/structure/B2959576.png)
4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research on 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine often involves its synthesis and utilization as a key intermediate in the production of heterocyclic compounds. A notable study described a new synthetic strategy for heterocyclic ring systems, including 4-chlorothieno[3,2-d]pyrimidine, showcasing its role in facilitating the synthesis of complex molecular structures through relatively safer and simpler methods compared to traditional ones Cai Dejiao, 2011.
Pharmacological Properties
Another aspect of research on this compound focuses on its pharmacological properties. Studies have investigated its role as an intermediate in the synthesis of pharmaceuticals with potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties G. Mattioda, P. Obelianne, H. Gauthier, G. Loiseau, R. Millischer, A. Donadieu, M. Mestre, 1975.
Antitumor and Radioprotective Activities
The derivatives of this compound have shown promising radioprotective and antitumor activities, making it a compound of interest in the development of new therapeutic agents. A study synthesized various derivatives and evaluated their efficacy, revealing some compounds' potential in cancer treatment and radiation protection S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009.
Non-Covalent Interactions and Structural Analyses
Investigations have also explored the non-covalent interactions of derivatives of this compound, aiding in the understanding of its structural characteristics and the development of new compounds with enhanced properties. These studies provide insights into the molecular interactions and structural dynamics of such compounds Yu Zhang, Jie Huang, L. Qiao, Xing Zhang, Wei-Wei Cao, Zimei Ding, Xiaojing Hang, Bao-Feng Qin, Ji-rong Song, 2018.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWFDHSNTIWYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2102411-15-2 |
Source


|
| Record name | 4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)


![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)



![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)